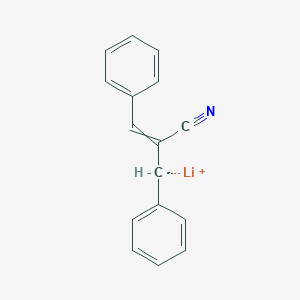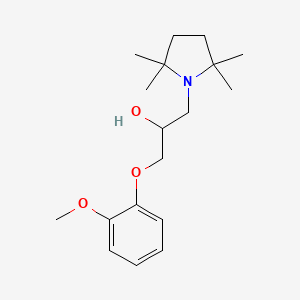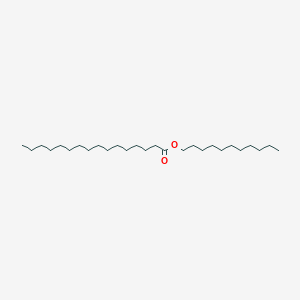![molecular formula C15H34O2SiSn B14672530 Triethyl{3-oxo-3-[(triethylstannyl)oxy]propyl}silane CAS No. 51091-09-9](/img/structure/B14672530.png)
Triethyl{3-oxo-3-[(triethylstannyl)oxy]propyl}silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Triethyl{3-oxo-3-[(triethylstannyl)oxy]propyl}silane is a chemical compound that belongs to the class of organosilicon compounds It is characterized by the presence of both silicon and tin atoms within its molecular structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Triethyl{3-oxo-3-[(triethylstannyl)oxy]propyl}silane typically involves the reaction of triethylsilane with a suitable precursor containing the 3-oxo-3-[(triethylstannyl)oxy]propyl group. The reaction conditions often require the use of a catalyst to facilitate the formation of the desired product. Commonly used catalysts include transition metal complexes and organometallic compounds. The reaction is usually carried out under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and catalyst concentration to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Triethyl{3-oxo-3-[(triethylstannyl)oxy]propyl}silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to yield different organosilicon and organotin products.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield siloxanes and stannoxanes, while reduction can produce simpler organosilicon and organotin compounds.
Applications De Recherche Scientifique
Triethyl{3-oxo-3-[(triethylstannyl)oxy]propyl}silane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organosilicon and organotin compounds.
Biology: The compound is studied for its potential use in biological imaging and as a reagent in biochemical assays.
Medicine: Research is ongoing to explore its potential as a drug delivery agent and in the development of novel therapeutics.
Industry: It is utilized in the production of advanced materials, including coatings, adhesives, and sealants.
Mécanisme D'action
The mechanism of action of Triethyl{3-oxo-3-[(triethylstannyl)oxy]propyl}silane involves its interaction with molecular targets through its silicon and tin atoms. These interactions can lead to the formation of stable complexes with various biomolecules and inorganic substrates. The pathways involved in its mechanism of action include coordination chemistry and organometallic reactions, which facilitate its diverse applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trimethoxysilane: An organosilicon compound with similar applications in the production of silicone materials.
Triphenylsilane: Another organosilicon compound used as a reducing agent and in the synthesis of complex molecules.
Uniqueness
Triethyl{3-oxo-3-[(triethylstannyl)oxy]propyl}silane is unique due to the presence of both silicon and tin atoms, which impart distinct chemical properties and reactivity. This dual functionality makes it a versatile compound for various applications that are not achievable with other similar compounds.
Propriétés
Numéro CAS |
51091-09-9 |
|---|---|
Formule moléculaire |
C15H34O2SiSn |
Poids moléculaire |
393.22 g/mol |
Nom IUPAC |
triethylstannyl 3-triethylsilylpropanoate |
InChI |
InChI=1S/C9H20O2Si.3C2H5.Sn/c1-4-12(5-2,6-3)8-7-9(10)11;3*1-2;/h4-8H2,1-3H3,(H,10,11);3*1H2,2H3;/q;;;;+1/p-1 |
Clé InChI |
ISYSVJPJWXVEOF-UHFFFAOYSA-M |
SMILES canonique |
CC[Si](CC)(CC)CCC(=O)O[Sn](CC)(CC)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



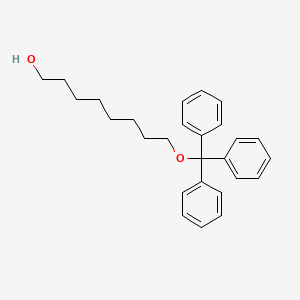
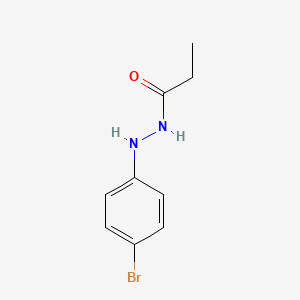
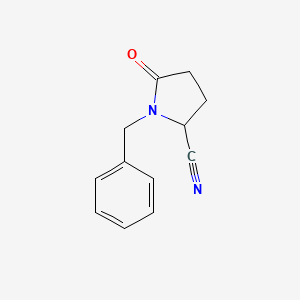

![Diethyl {2-[(hydroxymethyl)amino]-2-oxoethyl}phosphonate](/img/structure/B14672476.png)

